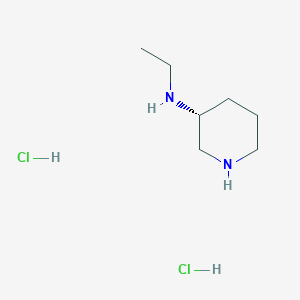

![molecular formula C16H25N3O4 B2934888 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide CAS No. 1775351-97-7](/img/structure/B2934888.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

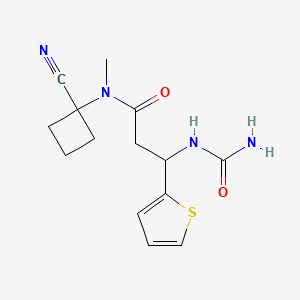

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide” is a derivative of diazaspiro[4.5]decane . It is part of a series of compounds that have been studied for their potential pharmacological activity .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives involves a one-step process where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure–activity relationship of these compounds has been explored through the introduction of spirocyclic scaffolds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a domino reaction that forms three carbon–carbon bonds . This involves highly regioselective C–C coupling and spiro scaffold steps .Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide, through its structural analogs and derivatives, has been extensively studied in the field of organic synthesis. A notable example is the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide, leading to the synthesis of novel classes of compounds with potential biological activities. This synthesis method offers a route to diverse molecular structures under mild conditions, providing good to excellent yields. Theoretical studies accompanying these syntheses have shed light on the importance of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds, contributing to our understanding of molecular stability and reactivity (Amirani Poor et al., 2018).

Biological Activity and Application

Related derivatives of this compound have been synthesized to explore their potential as biologically active compounds. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated significant inhibitory effects on neural calcium uptake and protective actions against brain edema and memory and learning deficits. These compounds exhibit a promising pharmacological profile, differing from known calcium channel antagonists and Na+ channel blockers, indicating their potential in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).

Structural and Supramolecular Studies

The cyclohexane-based derivatives of this compound have also been a subject of interest in crystallography and supramolecular chemistry. Studies have elucidated the configurations, conformations, and crystal packing effects of these compounds, highlighting the influence of substituents on the cyclohexane ring in determining the supramolecular arrangements. This research contributes to the broader field of material science and molecular engineering, providing insights into the design of novel materials with specific properties (Graus et al., 2010).

Future Directions

properties

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-11-2-4-12(5-3-11)17-13(20)10-19-14(21)16(18-15(19)22)6-8-23-9-7-16/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCKKRPDIFQKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2934822.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2934825.png)

![N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2934828.png)